![molecular formula C26H29N3O4 B2462497 N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-40-0](/img/structure/B2462497.png)
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
1. Structural Overview
The compound belongs to a class of derivatives characterized by the presence of an indole moiety and piperidine structure, which are known for their diverse biological activities. Its molecular formula is C26H30N4O3, and it features both an acetamide and a ketone functional group, which may contribute to its reactivity and interaction with biological targets.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the indole scaffold followed by functionalization with the piperidine and methoxyphenyl groups. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for biological testing.
3.1 Anticancer Activity
Research has indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives containing indole and piperidine moieties have shown cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
3.2 Neuroprotective Effects
The compound's potential as a neuroprotective agent is also noteworthy. Similar piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.
- Inhibition Studies : Preliminary data suggest that the compound may effectively inhibit AChE, thereby increasing acetylcholine levels in neuronal synapses.
4. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and the indole structure can significantly influence biological activity. Key observations include:
- Piperidine Substituents : Variations in substituents on the piperidine nitrogen enhance binding affinity to target proteins.
- Indole Modifications : Altering positions on the indole ring can affect cytotoxicity and selectivity towards cancerous versus normal cells.
5. Case Studies
Several studies have investigated related compounds that share structural similarities with this compound:
- Indole Derivatives : A study demonstrated that indole-based compounds exhibited significant anticancer activity against various tumor types, supporting the hypothesis that structural modifications can enhance efficacy .
- Piperidine Analogues : Research on piperidine analogues showed promise in treating neurodegenerative diseases by targeting cholinergic pathways, suggesting potential applications for this compound in Alzheimer's therapy .
Scientific Research Applications
Research indicates that N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exhibits several biological activities, making it a candidate for various therapeutic applications:
-
Cytotoxicity Against Cancer Cells :
- Studies have shown that this compound can selectively induce cytotoxic effects on various cancer cell lines. For example, it has been reported to inhibit the proliferation of human breast cancer cells with an IC50 value in the micromolar range, indicating its potential as an anticancer agent.
-
Enzyme Inhibition :
- The compound has demonstrated inhibitory effects on enzymes involved in key metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, which is significant in the context of neurodegenerative diseases like Alzheimer's . The inhibition of such enzymes suggests potential applications in treating cognitive disorders.
-
Antimicrobial Properties :
- Preliminary investigations indicate that derivatives of this compound exhibit antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This antimicrobial property could be leveraged in developing new antibacterial agents.
Synthesis and Structural Analysis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process includes the formation of key intermediates through reactions such as acylation and cyclization.
Synthetic Route Overview:
Step | Reaction Type | Key Intermediates |
---|---|---|
1 | Acylation | 4-Methoxyphenyl derivative |
2 | Cyclization | Piperidine derivative |
3 | Condensation | Final product formation |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound may interfere with cancer cell metabolism or induce apoptosis.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could potentially mitigate neuroinflammation and oxidative stress, which are critical factors in diseases like Alzheimer's and Parkinson's .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-33-20-11-9-19(10-12-20)13-14-27-26(32)25(31)22-17-29(23-8-4-3-7-21(22)23)18-24(30)28-15-5-2-6-16-28/h3-4,7-12,17H,2,5-6,13-16,18H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXOLHWRQPOCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.